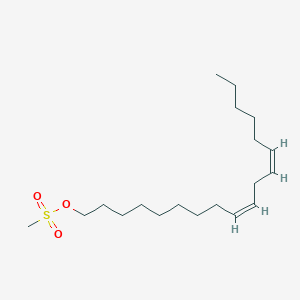

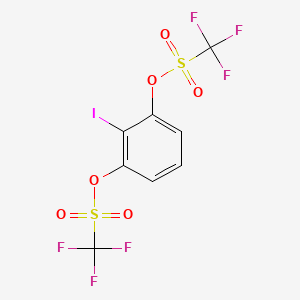

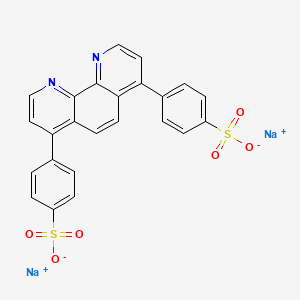

1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt

概要

説明

Disodium 4,7-diphenyl-1,10-phenanthroline 4',4''-disulfonate is an organic sodium salt having 4,7-diphenyl-1,10-phenanthroline 4',4''-disulfonate as the counterion. It has a role as an iron chelator. It contains a 4,7-diphenyl-1,10-phenanthroline 4',4''-disulfonate.

科学的研究の応用

Analytical Chemistry Applications

- The compound has been studied for its capacity in precipitate formation with different cations, which is crucial for understanding its stoichiometry and sensitivity in chemical reactions (Cabrera-Martín, Gallego-Andreu, & Rubio-Barroso, 1982).

- It is utilized in spectrophotometric studies to form colored complexes with metallic ions. This relationship between the ionic radius of the cation and the stoichiometry of the complex formed is essential in analytical chemistry (Cabrera-Martín, Gallego-Andreu, & Rubio-Barroso, 1982).

Chemical Interaction Studies

- Research has been conducted on the interactions between Fe(II) chelates of this compound and various surfactant micelles, which is significant in understanding the chemical behavior in different environments (Oszwałdowski & Kuszewska, 2004).

Environmental and Marine Applications

- The compound has been evaluated for use in marine operations, specifically as a chemical for developing standard analysis procedures and testing optical fiber sensors capable of measuring copper(I) in seawater (Lamontagne, Ervin, Ewing, & Foerster, 1998).

Medical and Biological Research

- This compound has shown potential in medical research, particularly in the study of platinum(II) complexes tested as cisplatin analogues. Its water solubility and stability make it a candidate for in vitro cytotoxicity testing on cancer cells (De Pascali et al., 2006).

Agricultural Chemistry

- It has been useful in studying Fe uptake by plants, as it forms a charged complex that is not absorbed, which is pivotal for understanding metal bioavailability in plants (Bell et al., 1991).

Photovoltaic Research

- The compound has applications in the field of photovoltaics, particularly in dye-sensitized solar cells (DSSCs) using ZnO nanorod electrode, which is critical for the development of more efficient solar energy systems (Ocakoglu et al., 2012).

Chemiluminescence Studies

- Its use as a chemiluminescence reagent in acidic aqueous solutions has been evaluated, which is relevant in analytical methods involving light emission (McDermott et al., 2009).

Safety and Hazards

This compound is classified as a Combustible Solid . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought . Personal Protective Equipment such as a dust mask type N95 (US), Eyeshields, and Gloves are recommended .

作用機序

Target of Action

The primary target of Disodium Bathophenanthrolinedisulfonate is iron (Fe 2+) . Iron is an essential element for many biological processes, including oxygen transport, DNA synthesis, and electron transport .

Mode of Action

Disodium Bathophenanthrolinedisulfonate acts as a metal chelator . It forms a complex with Fe 2+ and makes it unavailable to the Fe 2+ transporter . This action inhibits the transport of iron into chloroplasts .

Biochemical Pathways

By chelating Fe 2+ and inhibiting its transport, Disodium Bathophenanthrolinedisulfonate affects the biochemical pathways that rely on iron. These include the electron transport chain in mitochondria and various enzymatic reactions. The downstream effects of this inhibition are dependent on the specific biological context and can vary widely .

Pharmacokinetics

As a water-soluble compound , it is expected to have good bioavailability.

Result of Action

This can affect a variety of cellular functions, including energy production and DNA synthesis .

生化学分析

Biochemical Properties

Disodium bathophenanthrolinedisulfonate is a metal chelator . It forms a complex with Fe 2+ and makes it unavailable to Fe 2+ transporter, thereby inhibiting the transport of iron into chloroplasts . This interaction with iron ions suggests that Disodium bathophenanthrolinedisulfonate may interact with enzymes, proteins, and other biomolecules that require iron as a cofactor.

Cellular Effects

The ability of Disodium bathophenanthrolinedisulfonate to chelate iron and inhibit its transport into chloroplasts suggests that it may have significant effects on cellular processes . Iron is a critical component of many cellular processes, including electron transport in mitochondria, oxygen transport in hemoglobin, and as a cofactor for many enzymes. By chelating iron, Disodium bathophenanthrolinedisulfonate could potentially influence these processes.

Molecular Mechanism

The molecular mechanism of Disodium bathophenanthrolinedisulfonate primarily involves its interaction with iron ions. It forms a complex with Fe 2+ and makes it unavailable to Fe 2+ transporter, thereby inhibiting the transport of iron into chloroplasts . This could potentially lead to changes in gene expression, enzyme activity, and other cellular processes that depend on iron.

Temporal Effects in Laboratory Settings

It is known that this compound is relatively stable at room temperature .

Transport and Distribution

Disodium bathophenanthrolinedisulfonate is soluble in water , suggesting that it could be transported and distributed within cells and tissues via the bloodstream. Specific transporters or binding proteins that it interacts with are not currently known.

Subcellular Localization

Given its ability to chelate iron and inhibit its transport into chloroplasts , it may be localized to areas of the cell where iron transport occurs.

特性

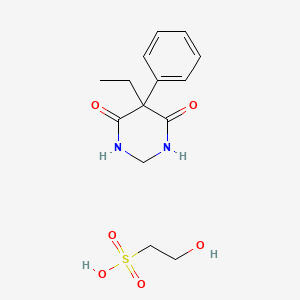

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt involves the reaction of 1,10-Phenanthroline with sulfuric acid to form 1,10-Phenanthrolinedisulfonic acid. The resulting compound is then reacted with benzene and sodium hydroxide to form the final product, 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt.", "Starting Materials": [ "1,10-Phenanthroline", "Sulfuric acid", "Benzene", "Sodium hydroxide" ], "Reaction": [ "1. 1,10-Phenanthroline is added to a mixture of sulfuric acid and water and heated to 80-90°C for several hours to form 1,10-Phenanthrolinedisulfonic acid.", "2. The resulting compound is then cooled and filtered to remove any impurities.", "3. To a solution of 1,10-Phenanthrolinedisulfonic acid in water, benzene and sodium hydroxide are added and the mixture is heated to reflux for several hours.", "4. The resulting mixture is then cooled and filtered to remove any solids.", "5. The filtrate is then acidified with hydrochloric acid to form the final product, 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt, which is then isolated by filtration and drying." ] } | |

CAS番号 |

53744-42-6 |

分子式 |

C24H16N2NaO6S2 |

分子量 |

515.5 g/mol |

IUPAC名 |

disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate |

InChI |

InChI=1S/C24H16N2O6S2.Na/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;/h1-14H,(H,27,28,29)(H,30,31,32); |

InChIキー |

XJKHQPCFAXZEFF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

正規SMILES |

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O.[Na] |

| 53744-42-6 52746-49-3 |

|

関連するCAS |

28061-20-3 (Parent) |

同義語 |

4,7-diphenylphenanthroline sulfonate bathophenanthroline sulfonate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。